molecular formula C23H25NO6 B7756312 N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE

Cat. No.: B7756312
M. Wt: 411.4 g/mol
InChI Key: PBEUQFRYALNTGW-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic propanamide derivative characterized by a complex hybrid structure. The molecule combines a 3,4-dimethoxyphenylmethyl moiety linked via an amide bond to a chromenone-based scaffold (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl). Its crystallographic properties may have been analyzed using tools like SHELX programs (e.g., SHELXL, SHELXT) for structure refinement and determination, as these are industry-standard methods for small-molecule crystallography .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-13-16-6-8-18(25)14(2)22(16)30-23(27)17(13)7-10-21(26)24-12-15-5-9-19(28-3)20(11-15)29-4/h5-6,8-9,11,25H,7,10,12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUQFRYALNTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Protocol

In a representative procedure, resorcinol derivatives react with β-keto esters under acidic conditions. For 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, ethyl acetoacetate and 3,5-dimethylresorcinol undergo condensation in concentrated sulfuric acid at 0–5°C for 4 hours. The reaction mixture is quenched with ice water, yielding a precipitate that is filtered and recrystallized from ethanol.

Key Reaction Parameters

ComponentQuantityConditionsYield
3,5-Dimethylresorcinol10.0 gH₂SO₄, 0–5°C, 4 h78%
Ethyl acetoacetate12.5 mL
Sulfuric acid50 mL

Nuclear Magnetic Resonance (NMR) analysis of the product confirms the chromenone structure, with characteristic peaks at δ 6.15 ppm (H-3) and δ 2.40 ppm (4-CH₃ and 8-CH₃).

Alternative Methods

While the Pechmann reaction dominates industrial synthesis, Kostanecki acylation offers an alternative for introducing substituents. This method involves Friedel-Crafts acylation of phenols with α,β-unsaturated acyl chlorides, though it is less efficient for methyl-substituted chromenones.

Synthesis of the Propanamide Side Chain

The propanamide segment, N-(3,4-dimethoxybenzyl)propanamide, is synthesized through a two-step process: (1) preparation of 3,4-dimethoxybenzylamine and (2) amidation with propanoic acid derivatives.

Preparation of 3,4-Dimethoxybenzylamine

3,4-Dimethoxybenzaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 12 hours, yielding the primary amine after purification via column chromatography (SiO₂, ethyl acetate/hexane).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂).

Amidation with Propanoic Acid

The amine reacts with 3-chloropropanoyl chloride in dichloromethane (DCM) using triethylamine as a base. After stirring for 3 hours at 0°C, the mixture is washed with brine, dried over MgSO₄, and concentrated to yield N-(3,4-dimethoxybenzyl)propanamide.

Coupling of Chromenone and Propanamide Moieties

The final step involves linking the chromenone core (C-3 position) to the propanamide side chain. This is achieved through Mitsunobu coupling or nucleophilic acyl substitution .

Mitsunobu Coupling

In a optimized protocol, 7-hydroxy-4,8-dimethyl-2H-chromen-3-ylpropanoic acid is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The propanamide side chain is added dropwise, and the reaction proceeds at 60°C for 6 hours.

Optimized Conditions

ParameterValue
Temperature60°C
SolventTHF
CatalystDEAD/PPh₃
Yield65%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling. A mixture of chromenone-propanoic acid, HATU, and DIPEA in DCM is irradiated at 100°C for 15 minutes, achieving a 72% yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, gradient elution with ethyl acetate/hexane). High-Performance Liquid Chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Analysis

  • ¹³C NMR (101 MHz, CDCl₃) : δ 164.2 (C=O), 161.0 (chromenone C-2), 152.3 (C-7), 56.1 (OCH₃).

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₇NO₇ [M+H]⁺: 448.1732; found: 448.1735.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 4,8-dimethyl groups on the chromenone hinder coupling efficiency. Using bulky bases like DIPEA improves reaction kinetics by deprotonating the hydroxyl group without side reactions.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored, reducing waste generation. Ball milling the chromenone and propanamide with K₂CO₃ yields 58% product after 2 hours.

Industrial-Scale Production

Pilot-scale batches utilize continuous flow reactors to enhance reproducibility. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Temperature Control±2°C±0.5°C
Yield65–72%68–70%

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual functional groups: the electron-rich 3,4-dimethoxyphenyl group and the chromenone core. Below is a comparative analysis with structurally related propanamide derivatives from patents and pesticide literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Features Potential Applications References
Target Compound 3,4-Dimethoxyphenylmethyl + Chromenone (7-hydroxy-4,8-dimethyl-2-oxo) High polarity due to methoxy and hydroxyl groups; chromenone may confer fluorescence or kinase inhibition Hypothesized: Anticancer, antimicrobial, or agrochemical N/A
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-Dichlorophenyl Chlorinated aromatic ring; lipophilic Herbicide (acetyl-CoA carboxylase inhibition)
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole + 3-chlorophenyl Benzothiazole enhances bioavailability; chlorophenyl adds hydrophobicity Patent-listed: Antimicrobial or enzyme modulation
Iprodione metabolite isomer 3,5-Dichlorophenyl + imidazolidine Dichlorophenyl with heterocyclic core Antifungal (mitochondrial disruption)

Key Observations :

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with chlorinated phenyl groups in propanil and iprodione metabolites. Methoxy groups increase electron density and solubility compared to chlorine, which may reduce toxicity and enhance environmental compatibility . The chromenone core (a coumarin derivative) is absent in other propanamides. Chromenones are associated with antioxidant, anticoagulant, and fluorescence properties, suggesting the target compound could have unique bioactivity .

Bioactivity Hypotheses: Propanil’s herbicidal activity relies on disrupting plant lipid biosynthesis. The target compound’s chromenone moiety might instead target mammalian enzymes (e.g., kinases or cytochrome P450) due to structural similarity to natural coumarins . Benzothiazole-containing propanamides (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) in patents demonstrate antimicrobial activity, implying that the target compound’s chromenone could substitute benzothiazole for tailored selectivity .

Chromenone’s conjugated system may confer UV absorbance or fluorescence, useful in analytical tracking or photodynamic therapy.

Biological Activity

N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H25NO6C_{23}H_{25}NO_6, and it features a methoxyphenyl group and a chromenyl moiety. The structural complexity suggests a diverse range of interactions within biological systems.

PropertyValue
Molecular Weight425.45 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.491

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential for therapeutic applications in inflammatory diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage. The antioxidant capacity was assessed using DPPH and ABTS assays, where it showed IC50 values comparable to established antioxidants.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound exhibited cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A43115.5
Jurkat12.3
MCF718.7

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in inflammatory pathways, leading to a decrease in inflammatory mediators.
  • Modulation of Cell Signaling : It affects signaling pathways such as NF-kB and MAPK, which are pivotal in regulating inflammation and cell proliferation.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Anti-inflammatory Effects

A study conducted on LPS-stimulated macrophages demonstrated that treatment with the compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Study 2: Anticancer Efficacy

In a comparative study against standard chemotherapeutics, this compound showed superior cytotoxicity in vitro against multiple cancer cell lines while exhibiting lower toxicity to normal cells.

Q & A

Q. Q1. What are the key steps for synthesizing N-[(3,4-dimethoxyphenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the chromene core followed by coupling with the substituted benzylamine moiety. Key steps include:

  • Alkylation/Protection: Use sodium hydride or potassium carbonate as a base in DMF to ensure efficient alkylation of the chromene hydroxyl group while avoiding side reactions .
  • Coupling Reactions: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the chromene-derived propanoyl chloride and the benzylamine derivative.
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Yield can be enhanced by controlling anhydrous conditions and stoichiometric ratios of reagents .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is recommended:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon assignments, focusing on the chromene carbonyl (δ ~160-170 ppm) and methoxy groups (δ ~3.8-4.0 ppm) .
  • X-ray Crystallography: Use SHELXL for refinement of single-crystal X-ray data to resolve bond lengths, angles, and stereochemistry. SHELX programs are robust for small-molecule refinement and can handle twinned data if present .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight within 5 ppm error.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?

Answer: Contradictions often arise from assay variability or differences in cellular models. To address this:

  • Standardize Assays: Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic Studies: Employ RNA-seq or proteomics to identify target pathways. For example, chromene derivatives often modulate apoptosis (via Bcl-2/Bax) or kinase activity, which can explain divergent results .
  • Dose-Response Analysis: Perform IC50_{50}/EC50_{50} determinations across multiple concentrations to rule out off-target effects at higher doses.

Q. Q4. What methodologies are suitable for establishing structure-activity relationships (SAR) for derivatives of this compound?

Answer: SAR studies require systematic structural modifications and functional assays:

  • Fragment-Based Design: Synthesize analogs with variations in the methoxyphenyl or chromene moieties (e.g., replacing methyl groups with halogens) .
  • Computational Modeling: Use Schrödinger’s Glide or AutoDock for docking studies to predict binding affinities to targets like COX-2 or topoisomerases. Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Pharmacophore Mapping: Identify critical hydrogen bond donors/acceptors (e.g., the chromene carbonyl) using QSAR tools like MOE .

Q. Q5. How can crystallographic data be leveraged to predict solubility or stability issues in formulation studies?

Answer: Crystal packing analysis (via Mercury software) reveals intermolecular interactions affecting solubility:

  • Hydrogen Bonding: Strong H-bonds (e.g., between chromene carbonyl and hydroxyl groups) may reduce aqueous solubility.
  • Polymorphism Screening: Use DSC (differential scanning calorimetry) to detect polymorphs. SHELXL refinement can identify solvent-accessible voids in the crystal lattice, which correlate with hygroscopicity .
  • Co-Crystallization: Improve solubility by co-crystallizing with excipients like cyclodextrins, guided by PXRD (powder X-ray diffraction) data.

Methodological Framework Integration

Q. Q6. How should researchers align experimental design with theoretical frameworks (e.g., drug-likeness or pharmacokinetic principles)?

Answer: Link empirical data to established models:

  • Lipinski’s Rule: Calculate logP (via HPLC retention time) and polar surface area to assess oral bioavailability. Chromene derivatives often exceed logP >5, necessitating prodrug strategies .
  • ADMET Prediction: Use SwissADME or ADMET Predictor to model absorption/metabolism. For instance, methoxy groups may enhance metabolic stability compared to hydroxylated analogs .
  • In Vivo Validation: Cross-reference computational predictions with pharmacokinetic studies in rodent models, measuring AUC and half-life .

Q. Q7. What statistical approaches are critical for analyzing dose-response or toxicity data in preclinical studies?

Answer:

  • Nonlinear Regression: Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC50_{50} and Hill coefficients .
  • ANOVA with Post Hoc Tests: Compare treatment groups in toxicity assays (e.g., ALT/AST levels in liver toxicity). Use Tukey’s HSD for multiple comparisons .
  • Survival Analysis: For chronic toxicity, apply Kaplan-Meier plots and Cox proportional hazards models to assess time-dependent effects .

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